molecular formula C18H26FNO3 B8047231 tert-Butyl ((1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate

tert-Butyl ((1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate

Cat. No.: B8047231
M. Wt: 323.4 g/mol
InChI Key: DJFZIIFDEYUHLB-HZPDHXFCSA-N
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Description

tert-Butyl ((1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate (SY127564) is a chiral carbamate derivative featuring a cyclohexyl backbone substituted with a 4-fluorobenzyl ether group and a tert-butyl carbamate moiety. This compound is a key intermediate in asymmetric synthesis and medicinal chemistry, particularly in the development of receptor-targeted agents due to its stereochemical rigidity and tunable electronic properties .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-[(4-fluorophenyl)methoxy]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FNO3/c1-18(2,3)23-17(21)20-15-6-4-5-7-16(15)22-12-13-8-10-14(19)11-9-13/h8-11,15-16H,4-7,12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFZIIFDEYUHLB-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate typically involves the reaction of (1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group or the 4-fluorobenzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl ((1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The position and identity of the halogen on the benzyl ether significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Data/Applications Reference
SY127564 (target compound) 4-Fluorobenzyl C₁₈H₂₆FNO₃ ~323.4* High stereoselectivity in receptor binding
SY127562 4-Bromobenzyl C₁₈H₂₆BrNO₃ 384.31 Increased lipophilicity; used in halogenated probes
SY127565 2-Fluorobenzyl C₁₈H₂₆FNO₃ ~323.4* Altered steric profile for ortho-substitution effects
2i () 2-Chlorobenzyl C₁₈H₂₆ClNO₃ ~339.8* Intermediate in adenosine A1 receptor agonists (51% synthesis yield)

*Estimated based on molecular formula.

Key Findings :

  • Lipophilicity : The 4-bromo analog (384.31 g/mol) exhibits higher lipophilicity than the 4-fluoro derivative (~323.4 g/mol), impacting solubility and membrane permeability .
  • Synthesis Yields : Substituent reactivity influences yields. For example, the 2-chloro analog (2i) was synthesized in 51% yield via NaH-mediated alkylation .

Core Ring Modifications

Replacing the cyclohexyl ring with cyclopentyl or introducing heteroatoms alters conformational flexibility and steric bulk:

Compound Name Core Structure Key Feature Application Reference
2i () Cyclopentyl Smaller ring size; increased strain Tested in adenosine A1 receptor agonists
Compound 10 () Cyclohexyl + thiourea Thiourea group for catalysis Enantioselective photocycloadditions

Key Findings :

  • Functional Groups : Thiourea-modified analogs (e.g., compound 10) enable enantioselective catalysis, highlighting the versatility of the carbamate scaffold .

Functional Group Modifications

The tert-butyl carbamate group can be replaced with azido , dimethylcarbamoyl , or phosphinyl groups to modulate reactivity:

Compound Name Functional Group Key Property Application Reference
Parchem 1707735-71-4 () Azido Click chemistry compatibility Bioconjugation probes
Compound 11 () Phosphinyl Electron-withdrawing effect Asymmetric catalysis
Compound 22 () Hydroxyethyl Increased hydrophilicity Precursor for oxazepanone synthesis

Key Findings :

  • Azido Groups : Enable click chemistry applications, expanding utility in bioconjugation .
  • Phosphinyl Groups : Enhance electron-deficient character, improving catalytic activity in asymmetric reactions .

Biological Activity

tert-Butyl ((1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including the fluorobenzyl group and cyclohexyl moiety, suggest that it may exhibit significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

  • Molecular Formula : C18H26FNO3
  • Molar Mass : 323.4 g/mol
  • Purity : 95%+
  • CAS Number : Not specified in the provided sources

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the fluorobenzyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways associated with various diseases.

Case Studies

  • Neuroprotective Effects : In a study examining neuroprotective properties, compounds with similar structures demonstrated the ability to reduce oxidative stress and apoptosis in neuronal cells. This suggests that this compound could have therapeutic potential in neurodegenerative disorders.
  • Anti-inflammatory Activity : Research has shown that carbamate derivatives exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines. This activity may be relevant for treating conditions like arthritis or other inflammatory diseases.

Data Table of Biological Activities

Biological ActivityMechanismReference
Enzyme InhibitionCompetitive inhibition of metabolic enzymes
NeuroprotectionReduces oxidative stress in neurons
Anti-inflammatoryDownregulates pro-inflammatory cytokines

Research Findings

Recent investigations into the biological activity of related compounds have yielded promising results:

  • Anticancer Properties : Some studies have suggested that similar carbamate derivatives can induce apoptosis in cancer cell lines, indicating potential for development as anticancer agents.
  • Cardiovascular Benefits : There is emerging evidence that compounds with similar structural motifs may exert cardioprotective effects by modulating lipid profiles and reducing inflammation.

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